molecular formula C11H8BrNO5 B2819339 methyl 2-(6-bromo-2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazin-1-yl)acetate CAS No. 105391-92-2

methyl 2-(6-bromo-2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazin-1-yl)acetate

Cat. No.: B2819339
CAS No.: 105391-92-2
M. Wt: 314.091
InChI Key: LHVQGMUXFLQPPY-UHFFFAOYSA-N
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Description

Methyl 2-(6-bromo-2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazin-1-yl)acetate is a chemical compound that belongs to the class of benzoxazinones This compound is characterized by the presence of a bromine atom, a dioxo group, and a benzoxazinone ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(6-bromo-2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazin-1-yl)acetate typically involves the reaction of 6-bromo-2,4-dihydroxybenzoic acid with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the benzoxazinone ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(6-bromo-2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazin-1-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(6-bromo-2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazin-1-yl)acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials[][3].

Mechanism of Action

The mechanism of action of methyl 2-(6-bromo-2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazin-1-yl)acetate involves its interaction with specific molecular targets. The bromine atom and dioxo groups play a crucial role in its reactivity and binding affinity. The compound can inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(6-chloro-2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazin-1-yl)acetate
  • Methyl 2-(6-fluoro-2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazin-1-yl)acetate
  • Methyl 2-(6-iodo-2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazin-1-yl)acetate

Uniqueness

Methyl 2-(6-bromo-2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazin-1-yl)acetate is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological properties compared to its chloro, fluoro, and iodo analogs .

Properties

IUPAC Name

methyl 2-(6-bromo-2,4-dioxo-6H-3,1-benzoxazin-1-ium-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrNO5/c1-17-9(14)5-13-8-3-2-6(12)4-7(8)10(15)18-11(13)16/h2-4,6H,5H2,1H3/q+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCZFGPMNAYFAPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C[N+]1=C2C=CC(C=C2C(=O)OC1=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrNO5+
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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